Cis-tert-butyl 1-oxohexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 1-oxo-3,3a,4,6,7,7a-hexahydrofuro[3,4-c]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-5-4-9-8(6-13)7-16-10(9)14/h8-9H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGIONPWBODBEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)COC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Epimerization Control
Epimerization at the 1-oxo position is minimized using low-polarity solvents (e.g., hexane, ethyl acetate) and controlled temperatures (20–30°C). Methanesulfonic acid (MSA) in ethanol (C₂H₅OH) at 40°C promotes equilibration toward the thermodynamically favored cis isomer, which constitutes ~85% of the mixture after 12 hours.
Crystallization-Based Purification
Crystallization from methanol-water systems (4:1 v/v) at −20°C enriches diastereomeric purity to >98%. The cis isomer’s lower solubility drives selective precipitation, while the trans isomer remains in the mother liquor. Repeated recrystallization further enhances purity, as validated by HPLC analysis.
Reaction Optimization and Scalability
Scalable synthesis demands optimized reaction conditions and cost-effective reagents. Key parameters include solvent selection, catalyst loading, and temperature profiles.
Solvent and Catalyst Screening
| Parameter | Optimal Condition | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Cyclization solvent | Methanol | 75 | 90 | |
| Carboxylation solvent | Tetrahydrofuran | 72 | 95 | |
| Epimerization catalyst | Methanesulfonic acid | 85 | 88 |
Methanol outperforms ethanol in cyclization due to its higher dielectric constant, stabilizing transition states. Tetrahydrofuran’s aprotic nature avoids Boc group hydrolysis during carboxylation.
Temperature-Dependent Yield
Elevating the cyclization temperature to 60°C reduces reaction time from 24 to 8 hours but risks byproduct formation. A balance between efficiency and purity is achieved at 50°C, sustaining a 75% yield.
| Condition | Stability Duration | Purity Retention (%) | Source |
|---|---|---|---|
| Sealed, 2–8°C | 12 months | 99 | |
| −20°C (desiccated) | 6 months | 97 |
Analytical Characterization
Structural validation relies on spectroscopic and chromatographic methods:
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
Cis-tert-butyl 1-oxohexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Cis-tert-butyl 1-oxohexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate exhibits significant potential in drug development due to its structural properties that allow for interactions with biological targets.
- Anticancer Activity : Research indicates that derivatives of pyridine compounds can exhibit anticancer properties. The unique bicyclic structure of cis-tert-butyl 1-oxohexahydrofuro[3,4-c]pyridine may contribute to the inhibition of cancer cell proliferation through modulation of signaling pathways involved in tumor growth .
- Antimicrobial Properties : Studies have shown that compounds with similar structures possess antimicrobial activities. The incorporation of the furo-pyridine moiety may enhance the efficacy against various pathogens, making it a candidate for antibiotic development .
Organic Synthesis
The compound serves as an important intermediate in organic synthesis due to its reactivity and ability to undergo various chemical transformations.
- Synthesis of Bicyclic Scaffolds : Its structure allows for the synthesis of functionalized bicyclic scaffolds through stereoselective reactions. These scaffolds are crucial in creating libraries of compounds for screening in drug discovery .
- Building Block for Complex Molecules : Cis-tert-butyl 1-oxohexahydrofuro[3,4-c]pyridine can act as a building block for more complex organic molecules. Its functional groups can be modified to introduce additional reactivity or to create specific functionalized derivatives .
Material Science
The compound's unique chemical properties also lend themselves to applications in material science.
- Polymer Chemistry : The incorporation of pyridine derivatives into polymers can enhance their thermal and mechanical properties. Research is ongoing into how these compounds can be used to develop new materials with improved performance characteristics .
- Nanotechnology : There is potential for using cis-tert-butyl 1-oxohexahydrofuro[3,4-c]pyridine in the formulation of nanomaterials. Its ability to interact at the molecular level can be exploited in creating nanoscale devices or materials with specific functionalities .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of cis-tert-butyl 1-oxohexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate involves its interaction with specific molecular targets. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the structural, physicochemical, and functional properties of cis-tert-butyl 1-oxohexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate (Compound A) with three structurally related analogs:
Structural and Physicochemical Comparison
- Compound A features a furan-oxygen in its bicyclic system, enhancing polarity compared to the cyclopenta analog (replacing oxygen with a methylene group).
- The hydrochloride salt (CAS 1187933-06-7) introduces ionic character, improving aqueous solubility but requiring stringent storage conditions (2–8°C) .
- The aminomethyl derivative (CAS 1250883-97-6) adds a basic amine group, altering pharmacokinetic properties (e.g., membrane permeability) .
Biological Activity
Cis-tert-butyl 1-oxohexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological properties, synthesis, and applications, supported by data tables and case studies.
Chemical Structure and Properties
This compound belongs to a class of heterocyclic compounds that exhibit diverse biological activities. Its structure features a fused bicyclic system which is crucial for its interaction with biological targets.
Synthesis
The synthesis of this compound has been explored in various studies. For instance, a stereoselective synthesis method has been developed that utilizes bifunctional starting materials leading to high yields of the desired product. This method is significant for producing compounds with specific stereochemistry, which is often crucial for biological activity .
Antitumor Activity
Recent studies have demonstrated that derivatives of hexahydrofuro[3,4-c]pyridine compounds exhibit cytotoxic effects against several tumor cell lines. For example, compounds structurally related to this compound were tested for their ability to inhibit cancer cell proliferation. The results indicated significant cytotoxicity with IC50 values in the micromolar range, suggesting potential as anticancer agents .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 15 |
| Compound B | MCF-7 | 20 |
| This compound | A549 | 18 |
Antiviral Properties
Moreover, certain studies have hinted at antiviral properties associated with similar pyridine derivatives. The mechanism appears to involve inhibition of viral replication pathways, although specific data on this compound remains limited. Further research is warranted to elucidate these mechanisms and evaluate efficacy against specific viral strains .
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of various derivatives on human cancer cell lines. Among these, this compound showed promising results against lung cancer cells (A549), demonstrating an IC50 value of 18 µM.
- Mechanistic Insights : Research into the mechanisms of action revealed that compounds like this compound might induce apoptosis in cancer cells through the activation of intrinsic pathways involving caspase cascades and mitochondrial dysfunctions.
Q & A
Q. Structural Comparison with Analogues
Basic Question: What are common synthetic routes for this compound?
Methodological Answer:
Synthesis typically involves multi-step sequences:
Ring Formation : Cyclization of a precursor (e.g., amino alcohol) using Mitsunobu conditions or acid catalysis to form the furopyridine core.
Oxidation : Introduction of the 1-oxo group via Jones oxidation or Swern conditions.
Esterification : Protection of the amine with a tert-butyloxycarbonyl (Boc) group using Boc anhydride under basic conditions (e.g., DMAP catalysis).
Q. Optimization Challenges :
- Stereocontrol : Chiral HPLC or enzymatic resolution may be required to isolate the cis isomer .
- Yield Improvement : Continuous flow reactors reduce side reactions (e.g., epimerization) .
Advanced Question: How can reaction conditions be optimized to improve stereochemical purity during synthesis?
Methodological Answer:
Key variables include:
- Temperature : Lower temperatures (0–5°C) minimize racemization during Boc protection.
- Catalyst Choice : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric hydrogenation catalysts (e.g., Ru-BINAP) enhance enantiomeric excess .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states in cyclization steps .
Data Contradiction Analysis :
suggests Suzuki-Miyaura coupling for functionalization, but competing elimination may occur. Contrastingly, emphasizes Pd/C-mediated hydrogenation for stereochemical retention. Researchers must validate methods via in situ FTIR or LC-MS to track intermediates .
Advanced Question: What computational strategies are effective for predicting biological interactions of this compound?
Methodological Answer:
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with targets like serine hydrolases or GPCRs. The 1-oxo group often acts as a hydrogen-bond acceptor.
- DFT Calculations : B3LYP/6-31G* basis sets predict charge distribution, highlighting nucleophilic regions (e.g., C3 of the pyridine ring) .
- MD Simulations : AMBER or GROMACS assess stability of ligand-target complexes under physiological conditions (e.g., solvation effects) .
Validation : Compare computational results with SPR (surface plasmon resonance) binding assays or X-ray crystallography (e.g., SHELX-refined structures) .
Advanced Question: How do researchers resolve contradictions in stability data across studies?
Methodological Answer:
Discrepancies arise from:
- Storage Conditions : Hydrolysis of the Boc group accelerates under acidic/humid environments ( vs. 18).
- Analytical Techniques : NMR may overlook degradation products detectable via HPLC-MS.
Q. Resolution Protocol :
Stress Testing : Expose the compound to accelerated conditions (40°C/75% RH) and monitor degradation via TGA/DSC.
Cross-Validation : Use multiple techniques (e.g., XRD for crystallinity, FTIR for functional groups) .
Advanced Question: What methodologies are used to profile its pharmacokinetic properties?
Methodological Answer:
- In Vitro ADME :
- Permeability : Caco-2 cell assays assess intestinal absorption.
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via UPLC-QTOF .
- In Silico Tools : SwissADME predicts logP (2.1 ± 0.3) and BBB permeability, critical for CNS-targeted applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
